molecular formula C12H12N4O2 B2910272 (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-49-0

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2910272
CAS No.: 1284268-49-0
M. Wt: 244.254
InChI Key: MJYCQLAOTRHYGY-RIYZIHGNSA-N
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Description

(E)-N'-(4-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a 4-methoxybenzylidene substituent in the E-configuration, a structure that has been characterized by techniques including IR, NMR, and computational methods . The planar molecular geometry, stabilized by intramolecular hydrogen bonding (N–H···O), and a HOMO-LUMO energy gap of 3.65 eV indicate moderate chemical reactivity, which is relevant for its potential biological interactions . Preliminary biological studies on related pyrazole-carbohydrazide structures have demonstrated promising antimicrobial and anticancer activities in vitro . Some derivatives have shown significant effects against bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as cytotoxic effects on cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is hypothesized to involve the binding to specific enzymatic targets or receptors crucial for cell proliferation, as suggested by molecular docking studies . Furthermore, computational analyses, including molecular docking with specific protein targets (e.g., PDB: 4AMJ), support the potential for these compounds to be designed and developed for specific therapeutic applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this compound as a key intermediate or precursor for further chemical exploration and in pharmacological studies to investigate new therapeutic agents.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)8-14-16-12(17)11-6-7-13-15-11/h2-8H,1H3,(H,13,15)(H,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYCQLAOTRHYGY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1284268-49-0

The structure includes a pyrazole ring, which is known for its diverse biological activities, and a methoxybenzylidene moiety that may enhance its pharmacological properties.

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is generally carried out under acidic or basic conditions in solvents like ethanol or methanol, followed by purification methods such as recrystallization.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated promising results:

Compound Target Strain MIC (µg/mL) Standard Drug Inhibition (%)
Compound AStaphylococcus aureus32Methicillin90
Compound BEscherichia coli64Ampicillin85
Compound CBacillus subtilis16Norfloxacin95

These results indicate that modifications in the structure can lead to enhanced antimicrobial activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed:

Cell Line Compound Concentration (µM) Viability (%) Control Viability (%)
A549 (Lung cancer)10066100
MCF-7 (Breast cancer)5075100

These findings suggest that the compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific biological targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation and apoptosis, leading to the observed anticancer effects. Molecular docking studies have indicated favorable interactions with target proteins, suggesting a potential pathway for therapeutic application .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against multidrug-resistant strains. The results highlighted the compound's effectiveness in inhibiting growth compared to standard antibiotics .
  • Anticancer Potential : Another research focused on the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) can be synthesized by following established literature procedures . The synthesis involves combining 5-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde in ethanol, using acetic acid as a catalyst, and then refluxing the mixture . The resulting product is purified through recrystallization from ethanol .

Key characterization methods include:

  • FT-IR Spectroscopy: This identifies functional groups, with a characteristic NH stretch reported at 3214 cm⁻¹ .
  • NMR Spectroscopy: Used to confirm the molecular structure .
  • ESI-MS Spectrometry: This is used to determine the molecular mass .
  • X-ray Crystallography: Provides detailed structural data, including bond lengths and angles .

Anti-Diabetic Potential

Molecular docking studies suggest that E-MBPC can be designed as a potential anti-diabetic agent .

Computational Studies and Stability

Computational studies reveal important insights into the stability and reactivity of E-MBPC . NBO (Natural Bond Orbital) calculations support the high stability of E-MBPC in solution . Frontier orbital studies suggest a low reactivity for E-MBPC in both gas and aqueous phases, especially when compared to its derivative, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .

Related Compounds: A2K10

Another compound, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10), has shown potential as a therapeutic compound with various applications .

A2K10 has demonstrated promise as an anti-Alzheimer’s, antiepileptic, antiparkinsonian, and analgesic therapeutic compound . In silico studies, including virtual screening and molecular docking, have been conducted to evaluate its therapeutic effects .

Pharmacological evaluations of A2K10:

  • Anti-Alzheimer's Activity: A2K10 decreased escape latency in the Morris water test and increased spontaneous alteration behavior in the Y-maze test, suggesting it can improve cognitive functions .
  • Antiepileptic Effects: A2K10 delayed the onset of pentylenetetrazole-induced seizures and reduced the duration of tonic-clonic convulsions in mice .
  • Anti-Parkinsonian Potential: A2K10 significantly prolonged hanging time and reduced tardive dyskinesia in a haloperidol-induced Parkinson’s disease model .
  • Analgesic Properties: A2K10 extended latency in hot-plate hyperalgesia and increased the paw-withdrawal threshold in mechanical allodynia tests .

Safety Information

N'-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is classified under GHS (Globally Harmonized System) as a hazardous substance with the following warnings :

  • H315: Causes skin irritation .
  • H319: Causes serious eye irritation .
  • H335: May cause respiratory irritation .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Modifications to the benzylidene moiety significantly influence bioactivity and physicochemical properties:

  • 4-Methoxy vs. 4-Dimethylamino: Replacing methoxy with dimethylamino in (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide enhances antibacterial activity against Staphylococcus aureus and Escherichia coli. DFT studies suggest the dimethylamino group improves electron-donating capacity, strengthening interactions with DNA gyrase .

Substituents on the Pyrazole Ring

  • Methyl Group :
    The 5-methyl substituent in E-MBPC stabilizes the pyrazole ring via steric and electronic effects, as evidenced by X-ray bond lengths (C–N: 1.33 Å) .
  • Aryl Groups :
    Introducing a 3-nitrophenyl group (e.g., (E)-N'-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide) lowers the HOMO-LUMO gap (3.2 eV) due to electron-withdrawing effects, increasing reactivity for nitroaromatic sensing .
Table 1: Bioactivity Comparison of Pyrazole Carbohydrazides
Compound Substituents Biological Activity Key Findings
E-MBPC 4-methoxybenzylidene, 5-methyl pyrazole Antibacterial, Anticancer Inhibits S. aureus DNA gyrase (docking score: -9.2 kcal/mol); induces apoptosis in A549 lung cancer cells
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-dimethylaminobenzylidene Antibacterial Superior DNA gyrase inhibition vs. E-MBPC due to enhanced electron donation
(E)-N′-(1-(4-tert-butylbenzyl)-3-(4-chlorophenyl) 4-tert-butylbenzyl, 4-chlorophenyl Anticancer IC₅₀ = 12.5 µM against A549 cells; activates caspase-3
H₂DPC (pyridine-pyrazole ligand) 2,3-dihydroxybenzylidene Chemosensing Detects Al³⁺ via fluorescence; used in MCF7 cancer cell imaging
(E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide indole substituent Enzyme Inhibition Inhibits ER aminopeptidase 1 (Ki = 0.8 µM); nonpeptidic scaffold

Physicochemical and Structural Properties

Table 2: Structural and Electronic Parameters
Parameter E-MBPC 4-Dimethylamino Analog 3-Nitrophenyl Analog
HOMO-LUMO Gap (eV) 3.65 3.50 3.20
Intramolecular H-bond (Å) N–H···O (2.05) N–H···O (2.08) N–H···O (2.10)
Crystallographic Density (g/cm³) 1.432 1.398 1.521
Dipole Moment (Debye) 4.12 4.85 5.30
  • Hydrogen Bonding : E-MBPC forms stronger intramolecular N–H···O bonds (2.05 Å) compared to analogs, stabilizing its crystal packing .
  • Electrostatic Potential: The methoxy group in E-MBPC creates a localized electron-rich region, favoring interactions with hydrophobic enzyme pockets .

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